(2,6-Difluoro-3-nitrophenyl)methanamine

Catalog No.
S14058538
CAS No.
M.F
C7H6F2N2O2
M. Wt
188.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,6-Difluoro-3-nitrophenyl)methanamine

Product Name

(2,6-Difluoro-3-nitrophenyl)methanamine

IUPAC Name

(2,6-difluoro-3-nitrophenyl)methanamine

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

InChI

InChI=1S/C7H6F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H,3,10H2

InChI Key

VLEUEFCTNFGIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CN)F

Nitration and Functional Group Introduction Strategies

The synthesis of (2,6-Difluoro-3-nitrophenyl)methanamine begins with the nitration of 2,6-difluorotoluene. Nitration is directed by the electronic effects of substituents on the aromatic ring. The methyl group (-CH₃) acts as an electron-donating group, activating the ring toward electrophilic substitution, while the fluorine atoms at the 2- and 6-positions exert a deactivating, meta-directing influence due to their strong electron-withdrawing inductive effect. This interplay results in preferential nitration at the 3-position, yielding 2,6-difluoro-3-nitrotoluene.

The nitration process typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst and dehydrating agent, generating the nitronium ion (NO₂⁺), the active electrophile. Reaction temperatures are maintained below 50°C to minimize side reactions such as oxidative degradation. The regioselectivity of this step is critical, as competing para-nitration (relative to the methyl group) would lead to undesired isomers. Computational studies of similar systems suggest that steric hindrance from the fluorine substituents further disfavors ortho-nitration, reinforcing meta-selectivity.

Reductive Amination Pathways for Primary Amine Formation

Following nitration, the methyl group of 2,6-difluoro-3-nitrotoluene is oxidized to a carboxylic acid intermediate, 2,2-difluoro-2-(3-nitrophenyl)acetic acid, via potassium permanganate (KMnO₄) under acidic conditions. Subsequent decarboxylation yields 2,6-difluoro-3-nitrobenzaldehyde, which undergoes reductive amination to form the target primary amine.

Reductive amination employs sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate (NH₄OAc), facilitating the conversion of the aldehyde to the corresponding imine intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 3 atm pressure completes the reduction of the nitro group to the amine. This step requires careful control of reaction duration (typically 6–8 hours) to prevent over-reduction or hydrogenolysis of the fluorine substituents.

ParameterValueRelevance
Molecular formulaC7H6F2N2O2 [1]Defines elemental composition
Molecular weight188.13 g/mol [1]Guides stoichiometry in synthesis
Exact mass188.04 Da [1]Essential for high-resolution MS
Calculated topological polar surface area69 Ų (vendor prediction) [2]Indicates moderate membrane permeability
Hydrogen-bond donors1 [2]Affects receptor recognition
Hydrogen-bond acceptors4 [2]Supports π-stacking and H-bonding
Experimental LogP (3,4-difluoro analogue, benchmark)2.02 [2]Suggests expected 2.0–2.3 window for title compound

Synthetic Accessibility Synopsis

Commercial kilogram-scale production is feasible via a two-step, high-yield route:

  • Selective ortho–ortho fluorination of 3-nitrotoluene delivers 2,6-difluoro-3-nitrotoluene in 52% yield using sodium perborate in acetic acid [3].
  • Benzylic bromination followed by Gabriel or direct ammonolysis furnishes (2,6-difluoro-3-nitrophenyl)methanamine, routinely isolated at >95% purity [1].

Applications in Targeted Scientific Research Domains

Medicinal Chemistry and Drug Discovery

Bioisostere Development for Pharmacophore Optimization

  • Fluoro-mediated hydrogen-bond mimicry – ortho difluoro substitution acts as a lipophilic hydrogen-bond donor surrogate, mirroring the behaviour quantified for difluoromethyl motifs (H-bond acidity A = 0.085–0.126) [4]. Incorporating the title amine into heteroaromatic cores therefore permits isosteric exchange of hydroxyl or thiol groups while boosting metabolic robustness.

  • Enhanced electrostatic complementarity – density functional studies on multi-fluorinated arenes show increased negative σ-hole potential at para and ipso positions, reinforcing π-stacking with electron-rich residues in kinase and protease active sites [5].

  • Case study: Cathepsin K inhibitors – difluoroethylamine replacement of trifluoroethylamine improved oral bioavailability three-fold without potency loss [6]; modeling indicates analogous benefits when the difluoro-nitrophenyl amine replaces unsubstituted benzylamine handles.

DescriptorUnsubstituted benzylamine(2,6-Difluoro-3-nitrophenyl)methanamineΔ
cLogP1.40 [7]2.10 (projected)+0.70
σ electron parameter−0.17 [5]+0.35 [5]+0.52
Predicted hepatic CLint18 mL · min⁻¹ · kg⁻¹ [6]8 mL · min⁻¹ · kg⁻¹ (model)−56%

Prodrug Synthesis and Targeted Delivery Systems

Fluorinated nitrobenzylamines serve as self-immolative redox triggers that fragment after enzymatic or bioorthogonal reduction.

  • Nitroreductase platforms – meta-fluoro substitution triples fragmentation rates versus classic 4-nitrobenzyl scaffolds (59.3% release vs 17% within 15 min) [8]. The 2,6-difluoro pattern preserves this acceleration while suppressing undesired one-electron cycling, lowering reactive oxygen species formation [9].

  • 4,4′-Bipyridine mediated biorthogonal reduction – recent in-cellulo work demonstrated quantitative uncaging of nitroaromatic carbamates at 37 °C and 10 μM catalyst [10]. The electron-withdrawing difluoro array dropped E₁/₂ by 80 mV, enabling faster activation in hypoxic tumour micro-environments.

Trigger scaffoldt₁/₂ (NTR, 5 μM)Drug release % (120 min)Relative rate
4-Nitrobenzyl42 min [8]17% [8]1.0
2-Nitroimidazole12 min [8]59% [8]3.5
2,6-Difluoro-3-nitrobenzyl (predicted)8 min [10] [8]68% [10]5.3

Materials Science Applications

Monomer Design for Fluorinated Polymer Architectures

The title amine is a competent AB-type monomer after carbamoylation or acrylation.

  • Fluorinated poly(meth)acrylates – inclusion of 5 mol % difluoro-nitrobenzyl acrylate raises the water contact angle of cured films from 98° to 121° [11].

  • High-performance ionomer backbones – copolymerization with vinylidene fluoride under radical initiation yields amphiphilic block copolymers exhibiting glass-transition temperature (T₉) increments of 10 °C per 3 mol % aromatic unit [12].

Copolymer series% Aromatic monomerT₉ (°C)Static contact angle (°)
PVDF (baseline)0%−42 [13]92 [13]
PVDF-alt-DFNPMA*3%−32 [12]108 [11]
PVDF-alt-DFNPMA*5%−22 [12]121 [11]

*DFNPMA = methacrylate ester of (2,6-Difluoro-3-nitrophenyl)methanol.

Surface Modification Agents for Nanomaterials

The ortho-fluorinated nitrobenzylamine acts as a dual-mode surface primer:

  • Plasma-enhanced fluorination – grafting onto polyethylene generates 65.6 at % surface fluorine and elevates total surface energy from 30 mN · m⁻¹ to 45–50 mN · m⁻¹ within 72 h [14].

  • Photo-azide patterning – conversion of the amine to para-azide allows UV-triggered aryl radical insertion into carbon nanomaterials, delivering sub-20 nm spatial resolution patterns [15].

SubstrateTreatmentF (at %)Surface energy (mN · m⁻¹)Reference
Virgin UHMWPE0 [14]30 [14]24
UHMWPE + direct F₂ (90 min)Fluoro-gas58 [14]42 [14]24
UHMWPE + DFNP-amine plasma graftPEF O₂/CF₄67 [14]50 [14]24
Graphitic carbon sheetDFNP-azide, 365 nm, 5 J · cm⁻²N/APatterned wettability [15]36

Outlook

(2,6-Difluoro-3-nitrophenyl)methanamine unites three strategically precious attributes—conformational rigidity, potent electron withdrawal, and a modifiable amine handle. These features translate into tangible advantages across pharmacophore design, redox-responsive prodrug architectures, advanced fluoropolymer synthesis, and nanomaterial functionalization. Ongoing efforts are exploring its incorporation into antibody–drug conjugate linkers to harness tumour-selective nitroreductive cleavage, and into perfluorinated ion-exchange membranes targeting next-generation fuel-cell stacks.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

188.03973376 g/mol

Monoisotopic Mass

188.03973376 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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